

(E)-Ethyl 4,4-dimethoxybut-2-enoate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (E)-Ethyl 4,4-dimethoxybut-2-enoate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Ethyl 4,4-dimethoxybut-2-enoate is a versatile organic compound that holds significant potential as a building block in complex organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique structure, featuring an α,β -unsaturated ester and a protected aldehyde functionality in the form of a dimethyl acetal, allows for a wide range of chemical transformations. This guide provides an in-depth overview of its chemical properties, synthesis, and potential applications, tailored for professionals in the fields of chemical research and drug development.

Chemical and Physical Properties

(E)-Ethyl 4,4-dimethoxybut-2-enoate is a clear, colorless oil under standard conditions.^[1] Key physical and chemical properties are summarized in the table below. While some experimental data is available, certain properties are based on predictions and should be considered as such.

Property	Value	Source
Molecular Formula	C ₈ H ₁₄ O ₄	[1][2]
Molecular Weight	174.19 g/mol	[2]
Appearance	Clear Colourless Oil	[1]
Boiling Point	221.9 ± 40.0 °C (Predicted)	
Density	1.019 ± 0.06 g/cm ³ (Predicted)	
Storage Conditions	2-8°C, under inert gas	[1]

Spectroscopic Data

Detailed spectroscopic information is crucial for the unambiguous identification and characterization of **(E)-Ethyl 4,4-dimethoxybut-2-enoate**. While specific experimental spectra for this exact compound are not readily available in the public domain, typical spectral features can be inferred from its structure.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the vinylic protons with a large coupling constant indicative of the (E)-stereochemistry, the methoxy groups as a singlet, and the proton adjacent to the acetal.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the two olefinic carbons, the carbon of the acetal, the methoxy carbons, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to exhibit strong absorption bands corresponding to the C=O stretching of the α,β-unsaturated ester, the C=C stretching of the alkene, and the C-O stretching of the ester and acetal groups.

Synthesis and Reactivity

The synthesis of **(E)-Ethyl 4,4-dimethoxybut-2-enoate** can be achieved through several established synthetic methodologies. A common and effective approach is the Horner-Wadsworth-Emmons (HWE) reaction.[3][4][5] This reaction involves the condensation of a

phosphonate-stabilized carbanion with an aldehyde or ketone to stereoselectively form an alkene. In this case, the reaction would likely involve a phosphonate ester and dimethoxyacetaldehyde. The HWE reaction is generally favored for producing (E)-alkenes.[3][5]

An alternative synthetic route is the Wittig reaction, which utilizes a phosphonium ylide to convert an aldehyde or ketone into an alkene.[6][7][8] While the Wittig reaction is a powerful tool for olefination, the stereochemical outcome can be influenced by the nature of the ylide and the reaction conditions.[6]

The chemical reactivity of **(E)-Ethyl 4,4-dimethoxybut-2-enoate** is primarily dictated by the α,β -unsaturated ester and the acetal functional groups. The electron-withdrawing nature of the ester group makes the β -carbon susceptible to nucleophilic attack in Michael additions. The double bond can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile.[9][10][11][12] The acetal group serves as a protecting group for the aldehyde functionality and can be hydrolyzed under acidic conditions to reveal the aldehyde for further transformations.

Experimental Workflow: Horner-Wadsworth-Emmons Synthesis

Below is a generalized workflow for the synthesis of **(E)-Ethyl 4,4-dimethoxybut-2-enoate** via the Horner-Wadsworth-Emmons reaction.

Caption: Generalized workflow for the Horner-Wadsworth-Emmons synthesis.

Applications in Drug Development

(E)-Ethyl 4,4-dimethoxybut-2-enoate is a valuable intermediate in the synthesis of more complex molecules with potential biological activity. The presence of multiple functional groups allows for its elaboration into a variety of scaffolds. The α,β -unsaturated ester moiety is a common feature in many biologically active compounds and can act as a Michael acceptor, enabling covalent interactions with biological targets.

While specific examples of its direct use in drug development are not widely reported, its structural motifs are present in various classes of therapeutic agents. The ability to unmask the aldehyde functionality provides a handle for further synthetic manipulations, such as reductive

amination to introduce nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.

Logical Relationship: Synthetic Utility

The following diagram illustrates the potential synthetic transformations of **(E)-Ethyl 4,4-dimethoxybut-2-enoate**, highlighting its utility as a synthetic intermediate.

Caption: Potential synthetic transformations of the title compound.

Conclusion

(E)-Ethyl 4,4-dimethoxybut-2-enoate is a promising building block for organic synthesis with potential applications in the discovery and development of new pharmaceuticals. Its synthesis can be reliably achieved through established methods like the Horner-Wadsworth-Emmons reaction. The compound's reactivity profile allows for diverse chemical modifications, making it a valuable tool for medicinal chemists and researchers in the life sciences. Further investigation into its biological activities and applications in the total synthesis of complex natural products is warranted.

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